An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone: Core Properties and Applications
An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoyloxy-2-azetidinone is a pivotal synthetic intermediate in the field of medicinal chemistry, particularly in the development of β-lactam antibiotics and other pharmacologically active agents. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and synthetic utility. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic compounds.
Introduction
The 2-azetidinone, or β-lactam, ring is a cornerstone of antibiotic chemistry, forming the core structure of penicillins, cephalosporins, and carbapenems. 4-Benzoyloxy-2-azetidinone has emerged as a superior synthon for the elaboration of the β-lactam scaffold compared to its more common counterpart, 4-acetoxy-2-azetidinone. Its enhanced stability, higher reactivity, and cost-effectiveness make it an attractive starting material for the introduction of diverse functionalities at the C4 position.[1][2] This guide delineates the essential properties and experimental methodologies associated with this versatile building block.
Physicochemical Properties
4-Benzoyloxy-2-azetidinone is a stable, crystalline solid at room temperature.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₃ | [3][4] |
| Molecular Weight | 191.18 g/mol | [3][4] |
| CAS Number | 28562-58-5 | [3][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 100 °C | [3] |
| Boiling Point (est.) | 326.9 °C | |
| Density (est.) | 1.27 g/cm³ | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Spectral Data
The structural elucidation of 4-Benzoyloxy-2-azetidinone is accomplished through various spectroscopic techniques. The characteristic spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the hydrogen environments in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are presented in Table 2. These predictions are based on the analysis of similar benzoate esters and azetidinone structures.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (CH₂) | 3.1 - 3.4 | dd | J ≈ 15, 5 |
| H-3' (CH₂) | 3.5 - 3.8 | dd | J ≈ 15, 2.5 |
| H-4 (CH) | 6.0 - 6.2 | dd | J ≈ 5, 2.5 |
| N-H | 7.5 - 8.5 (broad) | s | - |
| Aromatic (ortho) | 8.0 - 8.2 | d | J ≈ 7-8 |
| Aromatic (meta) | 7.4 - 7.6 | t | J ≈ 7-8 |
| Aromatic (para) | 7.6 - 7.8 | t | J ≈ 7-8 |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are detailed in Table 3.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (CH₂) | 40 - 45 |
| C-4 (CH) | 70 - 75 |
| C-2 (C=O, lactam) | 165 - 170 |
| C=O (benzoate) | 164 - 166 |
| Aromatic (ipso) | 128 - 130 |
| Aromatic (ortho) | 129 - 131 |
| Aromatic (meta) | 128 - 129 |
| Aromatic (para) | 133 - 135 |
Infrared (IR) Spectroscopy
The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule. The major absorption bands are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200-3300 | Medium | N-H stretch (amide) |
| ~1760-1780 | Strong | C=O stretch (β-lactam carbonyl) |
| ~1720-1740 | Strong | C=O stretch (benzoate ester carbonyl) |
| ~1600, 1450 | Medium | C=C stretch (aromatic ring) |
| ~1270, 1110 | Strong | C-O stretch (ester) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected major peaks in the mass spectrum are presented in Table 5.
| m/z | Interpretation |
| 191 | [M]⁺, Molecular ion |
| 122 | [C₇H₅O₂]⁺, Benzoyl cation |
| 105 | [C₇H₅O]⁺, Benzoyl cation minus oxygen |
| 77 | [C₆H₅]⁺, Phenyl cation |
| 70 | [M - C₇H₅O₂]⁺, Azetidinone fragment |
Reactivity and Synthetic Utility
4-Benzoyloxy-2-azetidinone is a valuable precursor for the synthesis of a wide array of 4-substituted-2-azetidinones. Its enhanced reactivity compared to 4-acetoxy-2-azetidinone stems from the better leaving group ability of the benzoate anion.[1]
The key reaction involves the nucleophilic substitution at the C4 position. This reaction is believed to proceed through a highly reactive N-acyliminium ion intermediate, which is then trapped by a nucleophile.[1] This reactivity allows for the introduction of various heteroatoms (O, S, N) and carbon-based nucleophiles.
A common and efficient method for these substitution reactions involves the use of a zinc acetate catalyst.[2] The reaction is typically carried out by refluxing a solution of 4-benzoyloxy-2-azetidinone and the desired nucleophile in the presence of anhydrous zinc acetate.
Experimental Protocols
Synthesis of 4-Benzoyloxy-2-azetidinone
A plausible synthetic route to 4-benzoyloxy-2-azetidinone involves the benzoylation of 4-hydroxy-2-azetidinone. The latter can be prepared from the hydrolysis of 4-acetoxy-2-azetidinone.
Step 1: Synthesis of 4-Acetoxy-2-azetidinone
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Materials: Vinyl acetate, chlorosulfonyl isocyanate (CSI), dichloromethane, sodium sulfite, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
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Procedure:
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To a stirred solution of vinyl acetate (excess) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chlorosulfonyl isocyanate dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0 °C for 2 hours.
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Quench the reaction by the slow addition of a saturated sodium sulfite solution.
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-acetoxy-2-azetidinone as an oil that may solidify upon standing.
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Step 2: Hydrolysis to 4-Hydroxy-2-azetidinone
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Materials: 4-Acetoxy-2-azetidinone, methanol, water, sodium bicarbonate.
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Procedure:
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Dissolve 4-acetoxy-2-azetidinone in a mixture of methanol and water.
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Add sodium bicarbonate portion-wise and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
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Neutralize the solution and extract with ethyl acetate.
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Dry the combined organic extracts and concentrate to afford 4-hydroxy-2-azetidinone.
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Step 3: Benzoylation to 4-Benzoyloxy-2-azetidinone
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Materials: 4-Hydroxy-2-azetidinone, benzoyl chloride, triethylamine, dichloromethane.
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Procedure:
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Dissolve 4-hydroxy-2-azetidinone in anhydrous dichloromethane and cool to 0 °C.
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Add triethylamine, followed by the dropwise addition of benzoyl chloride.
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Allow the reaction to warm to room temperature and stir until completion.
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Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain 4-benzoyloxy-2-azetidinone.
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Characterization of 4-Benzoyloxy-2-azetidinone
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Melting Point: Determine the melting point using a standard melting point apparatus.
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¹H and ¹³C NMR Spectroscopy:
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Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integration.
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FT-IR Spectroscopy:
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Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate.
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Identify the characteristic absorption bands for the key functional groups.
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Mass Spectrometry:
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Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI).
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Determine the molecular ion peak and analyze the fragmentation pattern.
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Zinc Acetate-Mediated Nucleophilic Substitution
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Materials: 4-Benzoyloxy-2-azetidinone, nucleophile (e.g., an alcohol or thiol), anhydrous zinc acetate, dry benzene or toluene.
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Procedure:
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To a solution of 4-benzoyloxy-2-azetidinone (1.0 eq) and the desired nucleophile (1.1-1.5 eq) in dry benzene or toluene, add anhydrous zinc acetate (0.1-0.5 eq).
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Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the 4-substituted-2-azetidinone.[2]
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Conclusion
4-Benzoyloxy-2-azetidinone stands out as a highly valuable and versatile building block in organic synthesis. Its favorable combination of stability and reactivity, coupled with its economic advantages, makes it an ideal precursor for the construction of complex β-lactam-containing molecules. The detailed physicochemical, spectral, and reactivity data, along with the experimental protocols provided in this guide, are intended to empower researchers in their endeavors to develop novel therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly continue to expand its utility in the synthesis of biologically active compounds.
